1-Bromo-3,5-dichloro-2-methylbenzene

Physicochemical Characterization Solid-Phase Synthesis Procurement Specification

Solid reagent (mp 84-85 °C) for automated high-throughput synthesis. Unlike liquid 2,4-dichlorotoluene (mp -14 °C), this crystalline aryl bromide enables precise solid dispensing and sequential cross-coupling-C-Br reacts first under mild Pd catalysis, preserving C-Cl sites for later elaboration. Higher boiling point (+53 °C) and flash point (+43.5 °C) reduce volatility losses and flash-fire risk during scale-up. Available in 250 mg to 25 g research quantities.

Molecular Formula C7H5BrCl2
Molecular Weight 239.92 g/mol
CAS No. 115615-19-5
Cat. No. B047230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3,5-dichloro-2-methylbenzene
CAS115615-19-5
Molecular FormulaC7H5BrCl2
Molecular Weight239.92 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1Br)Cl)Cl
InChIInChI=1S/C7H5BrCl2/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,1H3
InChIKeySZUISTGVALPMKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3,5-dichloro-2-methylbenzene Procurement Specification


1-Bromo-3,5-dichloro-2-methylbenzene (also named 2-Bromo-4,6-dichlorotoluene), CAS 115615-19-5, is a polysubstituted aromatic halide with the molecular formula C₇H₅BrCl₂ and a molecular weight of 239.92 g·mol⁻¹ . It belongs to the family of halogenated toluenes and serves primarily as a synthetic intermediate for pharmaceuticals and advanced materials . It is a crystalline solid at ambient temperature, distinguishing it from several liquid isomeric or dehalogenated analogs. Typical commercial purity specifications range from 95% to 98% .

1-Bromo-3,5-dichloro-2-methylbenzene Interchangeability Issues


Despite sharing the molecular formula C₇H₅BrCl₂ with several regioisomers, 1-Bromo-3,5-dichloro-2-methylbenzene possesses a unique substitution pattern where the bromine atom is flanked by a methyl group and a chlorine atom. This specific arrangement imparts a markedly higher melting point (84–85 °C) compared to the 3-bromo isomer (36–38 °C) , directly impacting storage, handling, and purification workflows. Generic substitution with 2,4-dichlorotoluene (a liquid at room temperature, m.p. -14 °C) forfeits the aryl bromide handle essential for downstream cross-coupling transformations . These fundamental differences make blanket interchange impossible without compromising synthetic route fidelity.

1-Bromo-3,5-dichloro-2-methylbenzene Comparison Evidence


Melting Point Advantage for Solid-Phase Handling

1-Bromo-3,5-dichloro-2-methylbenzene exhibits a melting point of 84–85 °C (recrystallized from acetonitrile), rendering it a crystalline solid at room temperature . In contrast, its non-brominated precursor 2,4-dichlorotoluene melts at -14 °C and the regioisomer 3-bromo-2,4-dichlorotoluene melts at 36–38 °C . The 48–50 °C higher melting point relative to the 3-bromo isomer and ~98 °C elevation over 2,4-dichlorotoluene directly translate into different storage requirements and easier purification via recrystallization.

Physicochemical Characterization Solid-Phase Synthesis Procurement Specification

Density Difference for Quality Control

The predicted density of 1-Bromo-3,5-dichloro-2-methylbenzene is 1.645 ± 0.06 g/cm³ . This is approximately 32% higher than the density of 2,4-dichlorotoluene (1.246 g/mL, experimentally measured at 25 °C) , reflecting the incorporation of the heavier bromine atom and altered crystal packing.

Material Properties Density Measurement Quality Control

Thermal Safety vs. Non-Brominated Analog

1-Bromo-3,5-dichloro-2-methylbenzene has a predicted normal boiling point of 253.1 °C at 760 mmHg with a flash point of 122.9 °C . The non-brominated comparator 2,4-dichlorotoluene boils at 200 °C (lit.) and has a flash point of 79.4 °C [1]. The 53 °C higher boiling point and 43.5 °C elevated flash point indicate significantly reduced volatility and a different flammability hazard profile.

Thermal Properties Safety Data Distillation Process

Aryl Bromide Cross-Coupling Advantage

1-Bromo-3,5-dichloro-2-methylbenzene contains a C–Br bond that is well-established to undergo oxidative addition in palladium-catalyzed cross-couplings (Suzuki, Stille, Heck) with kinetic preference over the two C–Cl bonds present on the same ring [1]. 2,4-Dichlorotoluene lacks this reactive bromine handle entirely, limiting its direct use in chemoselective C–C bond formations. Quantitative rate comparisons for this specific substrate are unavailable in the open literature, but the general rate hierarchy for aryl halides in Suzuki coupling (I > Br >> Cl) is a class-level inference supporting superior reactivity at the brominated position [1].

Cross-Coupling Chemistry Synthetic Utility Building Block Selection

1-Bromo-3,5-dichloro-2-methylbenzene Application Scenarios


Ambient-Stable Solid-Phase Synthesis

Owing to its melting point of 84–85 °C , this compound can be accurately weighed and transferred as a solid at room temperature, enabling its direct use in automated solid-dispensing workflows common in medicinal chemistry high-throughput synthesis. Its isomeric liquid alternatives (e.g., 3-bromo isomer, m.p. 36–38 °C) or the non-brominated liquid 2,4-dichlorotoluene (m.p. -14 °C) require liquid-handling robotics or chilled storage, increasing equipment complexity and the risk of cross-contamination .

Chemoselective Cross-Coupling to Biaryl Intermediates

The presence of a single C–Br bond alongside two C–Cl bonds enables the design of sequential cross-coupling strategies where the bromine site reacts first under mild palladium catalysis, leaving the chlorine substituents intact for subsequent elaboration . This orthogonal reactivity profile is not achievable with 2,4-dichlorotoluene, which lacks the reactive bromide handle and would require harsher conditions or prior functionalization .

Process Chemistry with Low Volatility

With a boiling point 53 °C higher and a flash point 43.5 °C above that of 2,4-dichlorotoluene , this brominated intermediate mitigates solvent/volatile loss during heated reaction steps and lowers the flash-fire hazard in pilot-plant environments, directly influencing process safety evaluation and procurement of a safer key intermediate.

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